3,3',3'',3'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde
Overview
Description
3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde is an organic compound that features a pyrene core substituted with four benzaldehyde groups at the 1, 3, 6, and 8 positions Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde typically involves a multi-step process:
Oxidation of 4-methylbenzyl alcohol: This step converts 4-methylbenzyl alcohol to 4-formylbenzoic acid using an oxidizing agent such as manganese dioxide.
Condensation Reaction: The 4-formylbenzoic acid is then reacted with pyrene under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: The electron-rich pyrene core allows for electrophilic substitution reactions at the 1, 3, 6, and 8 positions.
Condensation Reactions: The benzaldehyde groups can participate in condensation reactions, forming Schiff bases or other derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Condensation Reactions: Reagents such as amines or hydrazines are used under acidic or basic conditions.
Major Products
Electrophilic Substitution: Substituted pyrene derivatives with various functional groups.
Condensation Reactions: Schiff bases, hydrazones, and other condensation products.
Scientific Research Applications
3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde has several scientific research applications:
Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its ability to form stable, crystalline structures.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photocatalysis: Employed in photocatalytic applications for environmental remediation and hydrogen generation.
Biomedical Applications: Investigated for use in drug delivery systems and as a fluorescent probe for bioimaging.
Mechanism of Action
The mechanism of action of 3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde involves its interaction with various molecular targets:
Electrophilic Substitution: The electron-rich pyrene core facilitates the attack of electrophiles at the 1, 3, 6, and 8 positions.
Condensation Reactions: The benzaldehyde groups react with nucleophiles to form stable condensation products.
Comparison with Similar Compounds
Similar Compounds
3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline: Similar structure but with aniline groups instead of benzaldehyde groups.
1,3,6,8-Tetrasubstituted Pyrene Derivatives: Compounds with various substituents at the 1, 3, 6, and 8 positions.
Uniqueness
3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde is unique due to the presence of four benzaldehyde groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific electronic properties.
Properties
IUPAC Name |
3-[3,6,8-tris(3-formylphenyl)pyren-1-yl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26O4/c45-23-27-5-1-9-31(17-27)39-21-40(32-10-2-6-28(18-32)24-46)36-15-16-38-42(34-12-4-8-30(20-34)26-48)22-41(33-11-3-7-29(19-33)25-47)37-14-13-35(39)43(36)44(37)38/h1-26H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPFHYDSBQKLSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=CC(=C6)C=O)C7=CC=CC(=C7)C=O)C8=CC=CC(=C8)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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